molecular formula C27H35ClF3N7O3 B2499601 TAK-960 hydrochloride CAS No. 2108449-45-0

TAK-960 hydrochloride

Katalognummer B2499601
CAS-Nummer: 2108449-45-0
Molekulargewicht: 598.07
InChI-Schlüssel: QZBHDFGFNVMONB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TAK-960 hydrochloride is a novel small molecule that has been developed for its potential therapeutic applications in a variety of diseases. It is a derivative of the cyclic peptide TAK-960, and has been found to exhibit various biological activities, including anti-inflammatory and anti-cancer activities. The synthesis, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions of this compound are discussed in

Wissenschaftliche Forschungsanwendungen

Understanding Cellular Sensitivity to TAK-960 TAK-960 hydrochloride's effectiveness in cancer treatment hinges on its ability to inhibit Polo-like kinase 1 (PLK1), crucial in mitosis. Research shows PLK1's overexpression in various cancers correlates with poor prognosis. Investigating cancer cell lines with varying sensitivities to TAK-960 reveals the potential gene signatures predicting TAK-960 responsiveness, highlighting the importance of CDKN2A status in determining tumor response. This insight is vital for tailoring TAK-960-based treatments to individuals, improving therapeutic outcomes (Honda et al., 2011).

TAK-960 Against Colorectal Cancer In colorectal cancer (CRC), TAK-960 demonstrates promising anti-proliferative effects across numerous CRC models, including cell lines and patient-derived xenografts. Its mechanism, involving G2/M cell cycle arrest, suggests TAK-960's broader applicability in cancer therapeutics. Its compatibility with existing treatments, like cetuximab and irinotecan, further underscores TAK-960's potential in combination therapies, offering a new avenue for CRC management (Klauck et al., 2018).

Enhancing Radiation Therapy Effects Research on TAK-960's interaction with radiation therapy uncovers its radiosensitizing properties. By inducing mitotic arrest, TAK-960 amplifies radiation's cytotoxicity, providing a strategic approach to enhance radiation therapy's efficacy. This synergy could significantly impact treatment protocols for cancers resistant to conventional therapies, offering hope for more effective treatment strategies (Inoue et al., 2015).

Discovery and Optimization of TAK-960 The discovery of TAK-960 stems from targeted drug design efforts, leading to a potent PLK1 inhibitor with favorable characteristics for clinical development. This foundation is crucial for understanding TAK-960's therapeutic potential and guiding its clinical application. The optimization process, ensuring bioavailability and selectivity, highlights the intricate balance between drug efficacy and patient safety, paving the way for its evaluation in advanced solid malignancies (Nie et al., 2013).

Preclinical Antitumor Activity of TAK-960 Preclinical studies on TAK-960 reveal its broad-spectrum antitumor activity against various cancer types, including resistant models. By causing cell cycle arrest and targeting PLK1, TAK-960 offers a new therapeutic strategy for cancers overexpressing PLK1. These findings underscore the potential of TAK-960 as a versatile and powerful agent in cancer therapy, supporting its progression into clinical trials (Hikichi et al., 2011).

Eigenschaften

IUPAC Name

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F3N7O3.ClH/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2;/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBHDFGFNVMONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35ClF3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.